molecular formula C28H38N4O3 B11602045 3-Phenyl-1-{2-[(phenylcarbamoyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}urea (non-preferred name)

3-Phenyl-1-{2-[(phenylcarbamoyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}urea (non-preferred name)

Cat. No.: B11602045
M. Wt: 478.6 g/mol
InChI Key: AXZICIMCOMXMTE-UHFFFAOYSA-N
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Description

3-Phenyl-1-{2-[(phenylcarbamoyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[221]hept-2-yl)oxy]ethyl}urea is a complex organic compound with a unique structure that combines phenyl, carbamoyl, and bicyclic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-{2-[(phenylcarbamoyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}urea typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of phenyl isocyanate with an appropriate amine to form the phenylcarbamoyl intermediate. This intermediate is then reacted with a suitable alkylating agent to introduce the bicyclic moiety. The final step involves the formation of the urea linkage through the reaction with an isocyanate or carbodiimide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-{2-[(phenylcarbamoyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbamoyl and urea groups can be reduced to amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl groups can yield phenolic compounds, while reduction of the urea group can produce primary amines.

Scientific Research Applications

3-Phenyl-1-{2-[(phenylcarbamoyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-{2-[(phenylcarbamoyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}urea involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl and urea groups can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The bicyclic moiety may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **3-Phenyl-1-{2-[(phenylcarbamoyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amine
  • **3-Phenyl-1-{2-[(phenylcarbamoyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}carbamate

Uniqueness

The uniqueness of 3-Phenyl-1-{2-[(phenylcarbamoyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[221]hept-2-yl)oxy]ethyl}urea lies in its combination of phenyl, carbamoyl, and bicyclic moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H38N4O3

Molecular Weight

478.6 g/mol

IUPAC Name

3-phenyl-1-[2-(phenylcarbamoylamino)ethyl]-1-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethyl]urea

InChI

InChI=1S/C28H38N4O3/c1-27(2)21-14-15-28(27,3)24(20-21)35-19-18-32(26(34)31-23-12-8-5-9-13-23)17-16-29-25(33)30-22-10-6-4-7-11-22/h4-13,21,24H,14-20H2,1-3H3,(H,31,34)(H2,29,30,33)

InChI Key

AXZICIMCOMXMTE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)OCCN(CCNC(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C)C

Origin of Product

United States

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